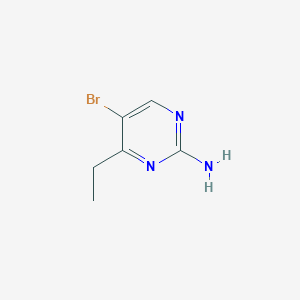
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide is an organic compound with the molecular formula C11H13NO2S This compound is characterized by the presence of an allyl group, a hydroxyphenyl group, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-((4-hydroxyphenyl)thio)acetamide typically involves the reaction of 4-hydroxyphenylthiol with allyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with chloroacetamide under basic conditions to yield the final compound. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The thioacetamide moiety can be reduced to form corresponding amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Allyl-2-((4-hydroxyphenyl)thio)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to the production of reactive oxygen species and the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylacetamide
- N-(4-Hydroxyphenyl)acetamide
- N-(4-Methoxyphenyl)acetamide
- N-(4-Bromophenyl)acetamide
Uniqueness
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide is unique due to the presence of the allyl and thioacetamide groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H13NO2S/c1-2-7-12-11(14)8-15-10-5-3-9(13)4-6-10/h2-6,13H,1,7-8H2,(H,12,14) |
InChI Key |
UYUKFBKCLPNWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14910604.png)


![tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14910619.png)

![N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B14910626.png)

![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)



